4-氨基-2-(三氟甲基)嘧啶-5-腈

描述

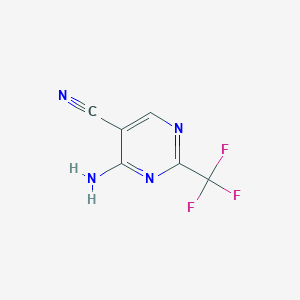

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4 and a molecular weight of 188.11 g/mol . It is a pyrimidine derivative characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 5-position

科学研究应用

Medicinal Chemistry

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds aimed at various therapeutic targets. Its structural attributes allow for the development of inhibitors that can selectively block enzyme activity, making it valuable in drug design.

- Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting specific enzymes involved in cancer progression. The trifluoromethyl group enhances its binding affinity to target proteins, contributing to its efficacy against cancer cells .

- Antimicrobial Properties : Similar pyrimidine derivatives have demonstrated antimicrobial and antiviral activities, suggesting that this compound could be explored for treating infectious diseases .

- COX-2 Inhibition : Studies indicate that derivatives of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. The inhibition occurs at low concentrations, comparable to established medications like Celecoxib.

Materials Science

In materials science, 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is incorporated into polymers to enhance properties such as thermal stability and chemical resistance. Its unique functional groups allow for modifications that tailor materials for specific applications.

Antitumor Studies

Research has indicated that compounds related to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For example, studies involving encapsulated forms of these compounds have shown improved therapeutic efficacy against tumors in animal models .

Antimicrobial Activity

Recent investigations into pyrimidine derivatives have highlighted their potential as antimicrobial agents. These studies suggest that modifications to the core structure can lead to enhanced activity against resistant strains of bacteria and viruses .

COX-2 Inhibition

Research focusing on the inhibition of COX-2 by pyrimidine derivatives has demonstrated promising results in reducing inflammation and pain in preclinical models. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Data Tables

作用机制

Target of Action

The primary target of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .

Mode of Action

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the active site of EGFR, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and induction of cell death .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell growth and survival . The disruption of these pathways leads to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of EGFR by 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile results in decreased cell proliferation and increased cell death . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR, such as certain types of cancer .

生化分析

Biochemical Properties

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This interaction is crucial as it can influence cell signaling pathways and potentially inhibit cancer cell proliferation. Additionally, 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has shown activity against Mycobacterium tuberculosis strain H37Rv, indicating its potential as an antitubercular agent .

Cellular Effects

The effects of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. It has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . This compound upregulates the level of caspase-3, a critical enzyme in the apoptosis pathway, by 6.5 fold in HepG-2 cells compared to the control . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with the epidermal growth factor receptor (EGFR) inhibits the receptor’s tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, molecular docking studies have shown that it interacts with mycobacterial enoyl-ACP reductase (InhA), providing insights into its antitubercular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the minimum bactericidal concentration of this compound is higher than its minimum inhibitory concentration and is more time-dependent than concentration-dependent . This indicates that prolonged exposure may be necessary to achieve the desired therapeutic effects.

Dosage Effects in Animal Models

The effects of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have shown that the compound’s activity against Mycobacterium tuberculosis is dose-dependent, with higher doses showing better efficacy .

Metabolic Pathways

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to its antitubercular activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(trifluoromethyl)pyrimidine-5-carbonitrile with ammonia can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm the compound’s structure and purity .

化学反应分析

Types of Reactions

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino-substituted pyrimidine derivatives, while oxidation reactions can produce corresponding oxo derivatives .

相似化合物的比较

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of a carbonitrile group.

2-(Trifluoromethyl)pyrimidine-5-carbonitrile: Lacks the amino group at the 4-position, affecting its reactivity and applications.

4-Amino-6-(trifluoromethyl)pyrimidine-5-carbonitrile:

生物活性

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is being explored for various therapeutic applications, particularly in the fields of antimycobacterial and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is C7H5F3N4, with a molecular weight of 202.13 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making this derivative particularly interesting for drug development.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of derivatives of 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile. A notable study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis strain H37Rv. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited significant activity. For instance, one compound demonstrated an IC50 value of 53 µM, indicating potent antimycobacterial effects .

| Compound | MIC (µg/mL) | IC50 (µM) | Activity |

|---|---|---|---|

| 6f | X | 53 | Active |

| Other | Y | Z | Variable |

COX-2 Inhibition

Another area of research focuses on the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Compounds derived from pyrimidine-5-carbonitriles have shown promising COX-2 inhibitory activity. For example, certain derivatives achieved IC50 values in the submicromolar range, demonstrating inhibition comparable to existing COX-2 inhibitors like Celecoxib .

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3b | >50 | 0.17 |

| 5b | >50 | 0.18 |

| 5d | >50 | 1.68 |

Antitumor Activity

The antitumor potential of 4-amino-pyrimidine derivatives has also been investigated. A study conducted in vivo assessed the efficacy of liposomal formulations containing these compounds against sarcoma cells. Results indicated that the encapsulated form showed significantly higher tumor inhibition rates compared to free forms and traditional chemotherapy agents like 5-fluorouracil .

The mechanism by which 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile exerts its biological effects is believed to involve interaction with specific molecular targets within cells:

- Antimycobacterial Action : The compound likely inhibits key enzymes involved in mycobacterial metabolism, as suggested by molecular docking studies targeting enoyl-acyl carrier protein (ACP) reductase .

- COX-2 Inhibition : The inhibition of COX-2 may occur through competitive binding at the enzyme's active site, reducing the production of pro-inflammatory prostaglandins .

Case Studies

- Antitubercular Study : A series of derivatives were synthesized and tested against M. tuberculosis. The study established a structure-activity relationship (SAR) that could guide future drug design efforts aimed at combating tuberculosis.

- Cancer Research : In vivo experiments demonstrated that liposomal formulations containing pyrimidine derivatives led to enhanced therapeutic efficacy and reduced side effects compared to conventional treatments.

属性

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXQMOBTKMHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511815 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-25-9 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。